
Benzene-1,4-dicarbonyl difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,4-dicarbonyl difluoride is a chemical compound that has been gaining attention in scientific research due to its unique properties. It is also known as 2,5-difluorobenzene-1,4-dione or DFB. This compound is a yellowish crystalline solid that is soluble in organic solvents and is used as a building block for various organic molecules.
Mécanisme D'action
DFB acts as a fluorinating agent in organic synthesis. It reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to introduce fluorine atoms into the molecule. This reaction is known as the electrophilic fluorination reaction and is widely used in organic synthesis.
Effets Biochimiques Et Physiologiques
DFB has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic and can cause skin and eye irritation. It is also a respiratory irritant and can cause respiratory distress if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
DFB has several advantages in laboratory experiments. It is a versatile building block for the synthesis of various organic compounds. It is also a potent fluorinating agent and can introduce fluorine atoms into molecules efficiently. However, DFB is toxic and requires careful handling in the laboratory. It is also expensive and not readily available in large quantities.
Orientations Futures
DFB has several potential future directions in scientific research. It can be used as a fluorinating agent in the synthesis of new pharmaceuticals and agrochemicals. It can also be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to explore the full potential of DFB in various fields of science.
In conclusion, Benzene-1,4-dicarbonyl difluoride is a versatile compound that has potential applications in various fields of science. Its unique properties make it a valuable building block for the synthesis of various organic compounds. However, its toxicity and cost limit its use in laboratory experiments. Further studies are needed to explore the full potential of DFB in various fields of science.
Méthodes De Synthèse
The synthesis of DFB involves the reaction of fluorine gas with benzene-1,4-dicarbonyl chloride in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the product is obtained in good yields. This synthesis method is widely used in the laboratory for the production of DFB.
Applications De Recherche Scientifique
DFB has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. DFB has also been used as a fluorinating agent in organic synthesis.
Propriétés
Numéro CAS |
1978-21-8 |
|---|---|
Nom du produit |
Benzene-1,4-dicarbonyl difluoride |
Formule moléculaire |
C8H4F2O2 |
Poids moléculaire |
170.11 g/mol |
Nom IUPAC |
benzene-1,4-dicarbonyl fluoride |
InChI |
InChI=1S/C8H4F2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H |
Clé InChI |
QAOMIRAFWBTGIR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)F)C(=O)F |
SMILES canonique |
C1=CC(=CC=C1C(=O)F)C(=O)F |
Synonymes |
1,4-Benzenedicarbonyl difluoride (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




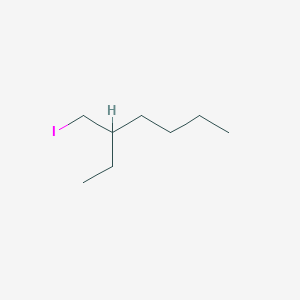
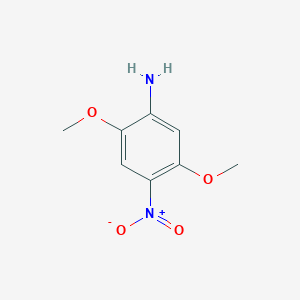

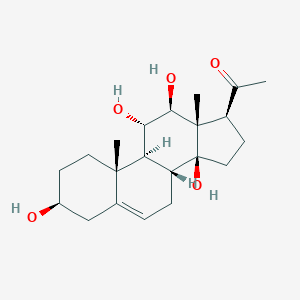

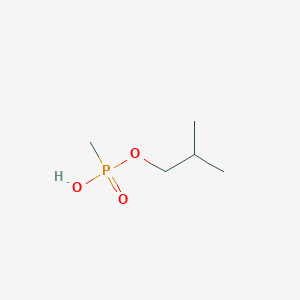

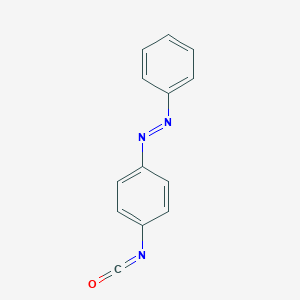
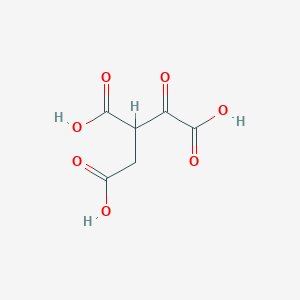
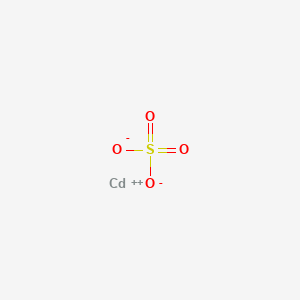

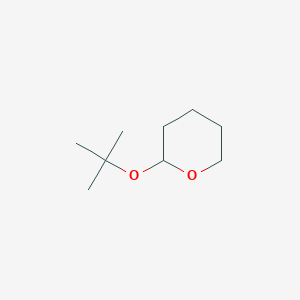
![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)